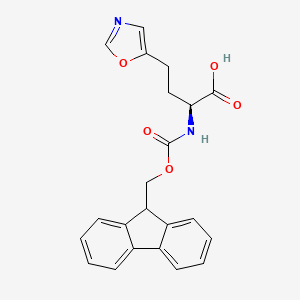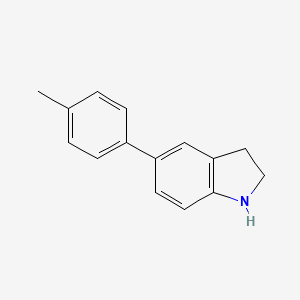![molecular formula C15H10Cl2O4 B12851018 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyranone ring substituted with a dichlorophenyl group and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the following steps:
-
Aldol Condensation: : The initial step often involves an aldol condensation reaction between 2,4-dichlorobenzaldehyde and acetylacetone. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, leading to the formation of an intermediate chalcone.
-
Cyclization: : The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the pyranone ring. The reaction conditions typically involve heating the mixture to promote cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent and high-quality product output.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of the dichlorophenyl group and the pyranone ring system is crucial for binding to specific biological targets, making it a scaffold for drug design.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and intermediates. Its versatility in chemical reactions makes it valuable for producing a wide range of products, from pharmaceuticals to agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The dichlorophenyl group enhances binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with amino acid residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
- 3-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
- 3-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the methyl group on the pyranone ring
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H10Cl2O4 |
|---|---|
Peso molecular |
325.1 g/mol |
Nombre IUPAC |
3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C15H10Cl2O4/c1-8-6-13(19)14(15(20)21-8)12(18)5-3-9-2-4-10(16)7-11(9)17/h2-7,19H,1H3/b5-3+ |
Clave InChI |
ISYJFHLPVOUORS-HWKANZROSA-N |
SMILES isomérico |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)O |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


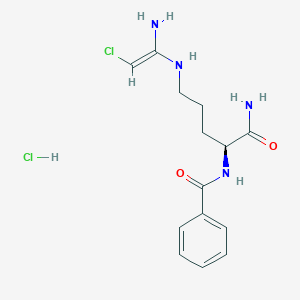

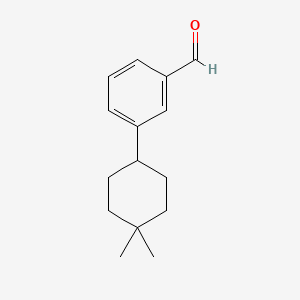

![6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12850945.png)

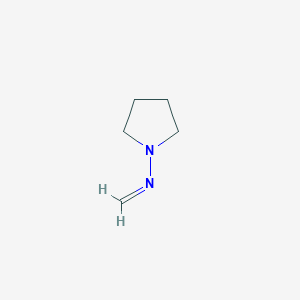
![2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one](/img/structure/B12850970.png)
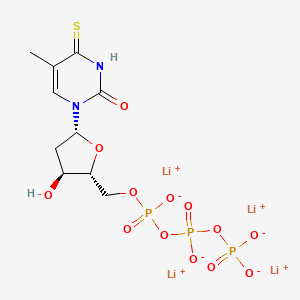
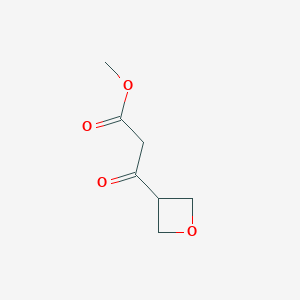
![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)

